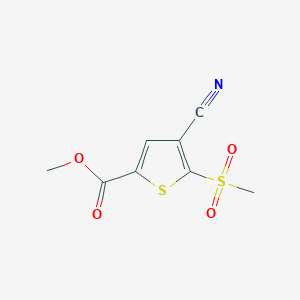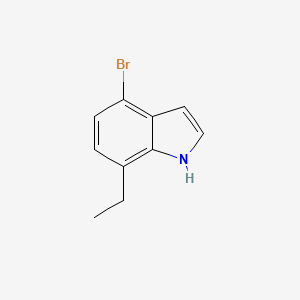
(3-Fluorobutyl)benzene
Vue d'ensemble
Description
(3-Fluorobutyl)benzene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons It consists of a phenyl group attached to a butane chain, with a fluorine atom substituted at the third carbon of the butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3-Fluorobutyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-3-bromobutane with a fluoride source such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the substitution of the bromine atom with a fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Fluorobutyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Potassium fluoride (KF) in DMSO.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Various substituted phenylbutanes.
Oxidation: Phenylbutanol or phenylbutanone.
Reduction: Phenylbutane.
Applications De Recherche Scientifique
(3-Fluorobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (3-Fluorobutyl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-chlorobutane: Similar structure but with a chlorine atom instead of fluorine.
1-Phenyl-3-bromobutane: Similar structure but with a bromine atom instead of fluorine.
1-Phenyl-3-iodobutane: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: (3-Fluorobutyl)benzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s behavior in chemical reactions and biological interactions.
Propriétés
Formule moléculaire |
C10H13F |
|---|---|
Poids moléculaire |
152.21 g/mol |
Nom IUPAC |
3-fluorobutylbenzene |
InChI |
InChI=1S/C10H13F/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clé InChI |
KYHXJGHBAHOSSE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methyl4,5-dihydrothieno[3,2-c]isoquinoline](/img/structure/B8370663.png)








